Tivantinib

Description

Tivantinib has been investigated in Solid Tumors.

This compound is an orally bioavailable small molecule inhibitor of c-Met with potential antineoplastic activity. c-Met inhibitor ARQ 197 binds to the c-Met protein and disrupts c-Met signal transduction pathways, which may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.

an oral small-molecule inhibitor of c-Met for the treatment of solid tumors

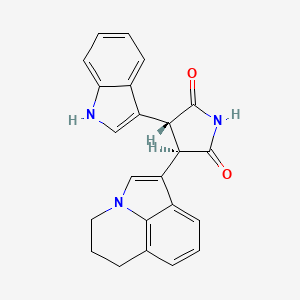

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEQXRCJXIVODC-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920316 | |

| Record name | Tivantinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905854-02-6 | |

| Record name | Tivantinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905854-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tivantinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tivantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tivantinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 905854-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIVANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4H73IL17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tivantinib in Hepatocellular Carcinoma: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a small molecule inhibitor that has undergone extensive investigation for the treatment of advanced hepatocellular carcinoma (HCC). Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. Evidence now strongly indicates that the primary driver of this compound's anti-tumor activity in HCC is not c-MET inhibition, but rather its function as a potent microtubule depolymerizing agent. This guide provides an in-depth technical overview of this compound's dual mechanisms, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways to offer a comprehensive resource for the cancer research and drug development community.

Introduction: The Rationale for Targeting c-MET in HCC

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease. The c-MET proto-oncogene, which encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF), is frequently dysregulated in HCC. Overexpression or activation of the HGF/c-MET pathway is associated with an aggressive tumor phenotype, including increased cell proliferation, invasion, angiogenesis, and poor prognosis.[1][2] This pathway's critical role in hepatocarcinogenesis made it a rational and attractive target for therapeutic intervention, leading to the development of inhibitors like this compound.

The HGF/c-MET Signaling Pathway

The canonical HGF/c-MET signaling cascade is initiated by the binding of HGF to the c-MET receptor. This interaction induces receptor homodimerization and autophosphorylation of tyrosine residues within its kinase domain.[3] This activation creates docking sites for various downstream signaling molecules, triggering multiple intracellular pathways crucial for cell growth and survival, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][4] Dysregulation of this axis contributes significantly to tumor progression.

Figure 1: Simplified HGF/c-MET signaling cascade in hepatocellular carcinoma.

This compound's Original Proposed Mechanism: c-MET Inhibition

This compound was developed as a highly selective, non-ATP-competitive inhibitor of c-MET.[5] The proposed mechanism involved this compound binding to the inactive, dephosphorylated conformation of the c-MET kinase domain, stabilizing it and thereby preventing its activation and downstream signaling.[4]

Quantitative Data: Kinase Inhibition

Preclinical studies established the inhibitory constant (Ki) of this compound for the c-MET kinase.

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) for c-MET | ~355 nM | [1] |

Table 1: Biochemical Inhibition Data for this compound.

The Emergent Mechanism: Microtubule Disruption

Despite promising early phase trials in MET-high patient populations, Phase III trials ultimately failed to demonstrate a survival benefit.[6] This prompted a re-evaluation of this compound's mechanism. A growing body of evidence now demonstrates that this compound's potent anti-proliferative effects are independent of c-MET status and are instead caused by the disruption of microtubule polymerization.[1][3][7] this compound acts as a microtubule depolymerizing agent, similar to vinca (B1221190) alkaloids, leading to a cascade of cellular events culminating in apoptosis.[1]

Cellular Consequences of Microtubule Disruption

By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][8] This sustained mitotic arrest ultimately activates the intrinsic and extrinsic apoptotic pathways.

Figure 2: Mechanism of this compound as a microtubule depolymerizing agent.

Preclinical Evidence in Hepatocellular Carcinoma

In Vitro Anti-Proliferative Activity

Crucially, this compound demonstrates potent anti-proliferative activity against HCC cell lines regardless of their c-MET phosphorylation status. Its IC50 values are similar in both MET-dependent (MHCC97L, MHCC97H) and MET-independent (Huh7, HepG2) cell lines, whereas true MET inhibitors are only effective in the former.[1]

| Cell Line | MET Status | This compound IC50 (nM) | Reference |

| MHCC97L | MET-Dependent (p-MET positive) | 315 ± 26.3 | [1] |

| MHCC97H | MET-Dependent (p-MET positive) | 368 ± 45.4 | [1] |

| Huh7 | MET-Independent (p-MET negative) | 265 ± 18.7 | [1] |

| HepG2 | MET-Independent (p-MET negative) | 392 ± 48.7 | [1] |

Table 2: Anti-proliferative Activity of this compound in HCC Cell Lines.

In Vitro Cell Cycle Analysis

Flow cytometry analysis confirms that this compound treatment leads to a significant accumulation of HCC cells in the G2/M phase. In one study, treating Huh7 cells with 1.6 µM this compound for 24 hours increased the G2/M population from approximately 32% to 65%.[8]

In Vivo Xenograft Studies

In vivo studies using HCC xenograft models corroborate the in vitro findings. This compound administration leads to significant tumor growth inhibition, an effect that is accompanied by reduced proliferation markers (Ki-67) and increased apoptosis.

| Animal Model | This compound Dose | Tumor Growth Inhibition (TGI) | Reference |

| MHCC97L Xenograft | 100 mg/kg/day | 30.9% | [9] |

| MHCC97L Xenograft | 200 mg/kg/day | 64.6% | [9] |

Table 3: In Vivo Efficacy of this compound in an HCC Xenograft Model.

Clinical Trial Data

A randomized Phase II study provided the most cited clinical evidence for this compound in second-line HCC. While the overall results were modest, a subgroup analysis based on tumor MET expression showed a statistically significant improvement in time to progression (TTP) and overall survival (OS) for patients with MET-high tumors.[2] However, these promising results were not replicated in subsequent, larger Phase III trials, likely because the true mechanism of action is independent of MET status.[6]

| Parameter | MET-High Subgroup (this compound) | MET-High Subgroup (Placebo) | Hazard Ratio (HR) | p-value |

| Time to Progression (TTP) | 2.7 months | 1.4 months | 0.43 | 0.03 |

| Overall Survival (OS) | 7.2 months | 3.8 months | 0.38 | 0.02 |

Table 4: Efficacy Data from Phase II Trial in MET-High HCC Patients. (Source:[2])

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate this compound's mechanism of action.

References

- 1. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of this compound for Hepatocellular Carcinoma: A Meta-Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Tivantinib as a non-ATP competitive c-Met inhibitor

An In-depth Technical Guide to Tivantinib: A Re-evaluation of its Mechanism of Action from c-Met Inhibitor to Microtubule Disruptor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor for hepatocyte growth factor (HGF).[1][2][3] Under normal physiological conditions, the HGF/c-Met pathway is crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, its aberrant activation in cancer, through mechanisms like gene amplification, mutation, or protein overexpression, drives tumor growth, proliferation, survival, invasion, and metastasis.[1][2][4][5]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins.[4] This initiates several major downstream signaling cascades:[2][4][6]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell growth and proliferation.[2][4]

-

PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.[2][4]

-

JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and invasion.[4][6]

Dysregulation of this pathway is implicated in a wide array of human cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), gastric, breast, and colon cancers, often correlating with a more aggressive phenotype and poor prognosis.[1][2][4]

Caption: The HGF/c-Met signaling cascade and its pro-oncogenic outputs.

This compound as a Non-ATP Competitive c-Met Inhibitor: The Initial Hypothesis

This compound was initially identified as a selective, non-ATP competitive inhibitor of c-Met.[6][7][8][9] Unlike the majority of kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding in the kinase's active site, this compound was proposed to bind to the inactive, dephosphorylated conformation of the c-Met kinase domain.[7][10][11] This mechanism suggested a potential for higher selectivity compared to ATP-competitive inhibitors, as the ATP-binding pocket is highly conserved across the human kinome.

The crystal structure of this compound in complex with the c-Met kinase domain supported this hypothesis, showing it binding to the inactive form and stabilizing a conformation that blocks ATP binding and subsequent autophosphorylation.[7][10][11]

Quantitative Data Supporting c-Met Inhibition

Initial biochemical and cellular assays provided quantitative data supporting this compound's activity against c-Met.

| Parameter | Value | Assay Type / Context | Reference |

| Ki | ~355 nM | Recombinant human c-Met kinase assay | [7][12][13] |

| IC50 | 100 - 300 nM | Inhibition of constitutive or HGF-induced c-Met phosphorylation in various cell lines (e.g., HT29, MKN-45, NCI-H441) | [13][14] |

This compound was reported to have weak inhibitory effects on a small number of other kinases, such as VEGFR-3, PAK3, and CAMKII, but did not inhibit over 200 other human kinases tested, suggesting high selectivity for c-Met.[7][12]

The Paradigm Shift: this compound as a Microtubule-Disrupting Agent

Despite promising initial data and advancement into Phase III clinical trials, inconsistencies began to emerge.[15][16][17] A critical observation was that this compound demonstrated cytotoxic activity in cancer cell lines that were not dependent on c-Met signaling, with IC50 values similar to those in c-Met-addicted cells.[7][10][18] This suggested an alternative, c-Met-independent mechanism of action.

Further investigation revealed that this compound's primary mode of cytotoxicity is through the disruption of microtubule polymerization.[18][19][20][21] This action leads to a cascade of cellular events including mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[12][18][20]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. c-MET [stage.abbviescience.com]

- 3. This compound | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase II trial of a selective c-Met inhibitor this compound (ARQ 197) monotherapy as a second- or third-line therapy in the patients with metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The efficacy and safety of this compound in the treatment of solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Evaluation of safety and efficacy of this compound in the treatment of inoperable or recurrent non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? [frontiersin.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Tivantinib's Core Mechanism of Action: A Technical Guide to its Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) was initially developed and investigated as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. However, a growing body of evidence has unequivocally demonstrated that its potent anti-neoplastic activity stems from a distinct mechanism: the inhibition of tubulin polymerization. This technical guide provides an in-depth exploration of this core mechanism, detailing the quantitative parameters of its activity, the experimental protocols to assess its effects, and the cellular consequences of its interaction with the microtubule cytoskeleton. Contrary to its initial classification, this compound's efficacy as a cytotoxic agent is largely independent of cellular c-MET status, positioning it as a microtubule-destabilizing agent.[1] This guide will serve as a comprehensive resource for researchers investigating this compound and other tubulin-targeting agents.

Introduction: The Evolving Understanding of this compound's Mechanism

This compound emerged from drug discovery programs as a promising inhibitor of the c-MET receptor, a key driver in various malignancies.[2][3] Initial studies reported a biochemical inhibitory constant (Ki) for c-MET in the nanomolar range, suggesting a targeted therapy approach.[4] However, subsequent investigations revealed that this compound's cytotoxic effects were observed in cancer cell lines with both high and low c-MET expression, and even in cells lacking c-MET altogether.[1] This discrepancy prompted a re-evaluation of its primary mechanism of action.

Further research unveiled that this compound directly interacts with tubulin, the fundamental protein component of microtubules. By inhibiting tubulin polymerization, this compound disrupts the dynamic microtubule network essential for critical cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. This activity as a microtubule depolymerizer is now considered the principal driver of its anti-cancer effects.[1][4]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data that define this compound's biochemical and cellular activities.

| Parameter | Value | Assay | Reference |

| c-MET Inhibition (Ki) | 355 nM | Biochemical Assay | [4] |

| Inhibition of Tubulin Polymerization | Effective at 3 µM | In vitro tubulin polymerization assay | [5] |

Table 1: Biochemical Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MHCC97L | Hepatocellular Carcinoma | 315 ± 26.3 | [6] |

| MHCC97H | Hepatocellular Carcinoma | 368 ± 45.4 | [6] |

| Huh7 | Hepatocellular Carcinoma | 265 ± 18.7 | [6] |

| HepG2 | Hepatocellular Carcinoma | 392 ± 48.7 | [6] |

| A549 | Non-Small Cell Lung Cancer | 0.36 - 0.8 µM | [5] |

| H1993 | Non-Small Cell Lung Cancer | 0.36 - 0.8 µM | [5] |

| EBC-1 | Non-Small Cell Lung Cancer | 0.36 - 0.8 µM | [5] |

Table 2: In Vitro Cell Viability IC50 Values for this compound

Core Mechanism: Inhibition of Tubulin Polymerization

This compound exerts its primary anti-tumor effect by directly binding to tubulin and inhibiting its polymerization into microtubules. This action is consistent with that of a microtubule-destabilizing agent.

Binding to the Colchicine (B1669291) Site

Competitive binding assays have demonstrated that this compound binds to the colchicine-binding site on β-tubulin. This was confirmed through experiments showing that this compound competitively inhibits the binding of radiolabeled colchicine to purified tubulin. This specific interaction prevents the conformational changes in tubulin necessary for its assembly into protofilaments and, subsequently, microtubules.

Cellular Consequences of Tubulin Depolymerization

The disruption of microtubule dynamics by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

-

Mitotic Spindle Disruption and G2/M Arrest: Microtubules are the primary components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. By preventing microtubule formation, this compound disrupts the assembly of a functional mitotic spindle. This activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[7]

-

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic apoptotic pathway. The inability of the cell to complete mitosis leads to the activation of pro-apoptotic proteins and subsequent programmed cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's mechanism of action.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a 10x working solution of GTP (10 mM).

-

Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.

-

Prepare serial dilutions of this compound in the polymerization buffer.

-

-

Assay Setup:

-

Add 10 µL of the this compound dilutions, positive control, or negative control to the wells of the 96-well plate.

-

To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.

-

Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 16 hours).[8]

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells once with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~70% confluency.

-

Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 24 hours.[5]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and detect the emission at ~617 nm.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's primary mechanism of action.

Caption: Workflow for an in vitro tubulin polymerization assay.

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

The scientific consensus has shifted from viewing this compound as a selective c-MET inhibitor to recognizing it as a potent microtubule-destabilizing agent. Its ability to inhibit tubulin polymerization at the colchicine-binding site is the core mechanism driving its cytotoxic effects, leading to G2/M cell cycle arrest and apoptosis. This understanding is critical for the rational design of clinical trials, the selection of patient populations, and the interpretation of clinical outcomes. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and the broader class of tubulin-targeting anti-cancer agents.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. benchchem.com [benchchem.com]

- 4. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tivantinib (ARQ 197): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Research, Scientific, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a potent, orally bioavailable small molecule that was initially developed as a highly selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway is a critical regulator of cell growth, survival, and motility, and its dysregulation is implicated in the progression of numerous human cancers. While showing initial promise in MET-driven malignancies, subsequent research revealed a dual mechanism of action for this compound, involving the disruption of microtubule polymerization, independent of its c-MET inhibitory activity. This finding has significant implications for its clinical application and the interpretation of its biological effects. This technical guide provides an in-depth overview of the discovery of this compound, a plausible synthetic route to its core structure, its complex mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical data.

Discovery and Rationale

This compound was developed by ArQule, Inc. as a targeted therapeutic against the c-MET proto-oncogene. The rationale for targeting c-MET is compelling; its ligand, Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, survival, invasion, and angiogenesis, all hallmarks of cancer. Furthermore, aberrant MET activation, through gene amplification, mutation, or overexpression, is associated with poor prognosis in various cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).

This compound was identified as a selective c-MET inhibitor that uniquely binds to the dephosphorylated, inactive conformation of the MET kinase, distinguishing it from many ATP-competitive inhibitors. This non-competitive mechanism was hypothesized to confer greater selectivity and a distinct pharmacological profile.

Chemical Synthesis

While the precise, step-by-step industrial synthesis of this compound (IUPAC Name: (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolidinedione) is proprietary and not detailed in publicly available literature, a plausible synthetic approach can be conceptualized based on established methods for creating similar pyrrolo[3,4-c]quinoline-1,3-dione scaffolds.

A potential strategy involves a multicomponent reaction. For instance, a derivative of isatin (B1672199) (a substituted indole-2,3-dione) could react with diketene (B1670635) and a primary amine containing the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline moiety. This type of reaction, often promoted by a catalyst, can efficiently construct the desired pyrrolidinedione core. The specific stereochemistry (3R,4R) would likely be achieved through chiral resolution or asymmetric synthesis techniques at an appropriate stage.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct and critical cellular components.

c-MET Inhibition

This compound is a non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, with a binding affinity (Ki) of approximately 355 nM for the recombinant human enzyme.[1] It stabilizes the inactive conformation of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2] This blockade disrupts crucial oncogenic cascades, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, thereby inhibiting cell growth, proliferation, and survival in MET-dependent cancer cells.[2]

Figure 1: Simplified c-MET signaling pathway and the inhibitory action of this compound.

Microtubule Disruption

Subsequent studies revealed that this compound's cytotoxic effects are not solely dependent on c-MET status. This compound was found to directly interact with tubulin, inhibiting its polymerization. This activity leads to the disruption of the microtubule network, mitotic spindle defects, a G2/M phase cell cycle arrest, and ultimately, apoptosis. This mechanism is independent of c-MET signaling and explains this compound's activity in cancer cell lines that do not rely on the c-MET pathway.

Data Presentation

In Vitro Activity

| Parameter | Value | Assay/System |

| Ki (c-MET) | ~355 nM | Cell-free recombinant human c-MET kinase assay |

| IC50 (p-c-MET) | 100 - 300 nM | Cellular assay (HT29, MKN-45, MDA-MB-231 cells) |

| IC50 (Cell Proliferation) | 0.29 - 0.45 µM | A549, DBTRG, NCI-H441 cells |

This table summarizes key in vitro potency values for this compound.

In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Dosage/Route |

| Cmax | 5.73 µg/mL (13 µM) | 200 mg/kg, Oral |

| AUC | 12.1 µg/mL*h | 200 mg/kg, Oral |

| t1/2 | 2.4 hours | 200 mg/kg, Oral |

Pharmacokinetic parameters of this compound following a single oral dose in mice.[1]

Clinical Trial Efficacy Data (Hepatocellular Carcinoma, Phase 2)

| Endpoint | This compound (MET-High) | Placebo (MET-High) | Hazard Ratio (HR) | p-value |

| Median Overall Survival | 7.2 months | 3.8 months | 0.38 | 0.01 |

| Median Time to Progression | 2.7 months | 1.4 months | 0.43 | 0.03 |

Key efficacy endpoints from a Phase 2 trial in second-line HCC patients with high MET expression.

Experimental Protocols

In Vitro c-MET Kinase Assay (Radiometric)

Objective: To determine the direct inhibitory activity of this compound on recombinant c-MET kinase.

Materials:

-

Recombinant human c-MET enzyme

-

This compound (dissolved in DMSO)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

[γ-³²P]ATP

-

SDS-PAGE reducing sample buffer

-

7.5% Acrylamide (B121943) gels

-

Phosphorimager system

Procedure:

-

Pre-incubate 100 ng of recombinant c-MET protein with varying concentrations of this compound (or DMSO vehicle control) in kinase assay buffer for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 100 µM of poly(Glu, Tyr) substrate and ATP solution containing 5 µCi of [γ-³²P]ATP.

-

Incubate the reaction for 5-10 minutes at room temperature.

-

Stop the reaction by adding SDS-PAGE reducing sample buffer.

-

Separate the reaction products via SDS-PAGE on a 7.5% acrylamide gel.

-

Visualize the phosphorylated substrate by autoradiography using a phosphorimager system.

-

Quantify band intensity using densitometry to determine the extent of inhibition and calculate IC50 values.[3]

Cellular Western Blot for c-MET Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of c-MET and downstream effectors (AKT, ERK) in whole cells.

Materials:

-

Cancer cell line of interest (e.g., MKN-45, HT29)

-

This compound

-

HGF (for stimulated conditions)

-

Ice-cold RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or DMSO vehicle for 6 hours. For stimulated conditions, add HGF (e.g., 50 ng/mL) for the final 15 minutes of incubation.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

-

Determine protein concentration of the supernatant using the BCA assay.

-

Normalize samples to equal protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane and separate by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C with gentle agitation.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

Apply ECL substrate and visualize bands using an imaging system. Quantify band intensity relative to the loading control.

Figure 2: General experimental workflow for preclinical evaluation of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To measure the direct effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%, e.g., porcine brain)

-

This compound (dissolved in DMSO)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Black, 96-well microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Thaw all reagents on ice. Keep tubulin on ice at all times.

-

Prepare a tubulin polymerization mix on ice: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM, glycerol to 10%, and DAPI to 6.3 µM.[4]

-

Add this compound at various concentrations (or controls like paclitaxel/nocodazole and DMSO vehicle) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C fluorescence plate reader.

-

Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.

-

Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Calculate the rate of polymerization and percentage of inhibition relative to the vehicle control to determine IC50 values.[1][5]

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG)

-

Human tumor cells (e.g., HT29, MKN-45)

-

This compound

-

Vehicle: Polyethylene glycol 400 / Vitamin E TPGS (60:40 ratio)

-

Oral gavage needles

-

Digital calipers

Procedure:

-

Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a volume of ~100-200 mm³, randomize mice into treatment and control groups.

-

Prepare this compound formulation in the vehicle at the desired concentration (e.g., 30 mg/mL for a 200 mg/kg dose).

-

Administer this compound or vehicle control daily via oral gavage. A typical regimen is 5 consecutive days of dosing followed by a 2-day holiday, repeated for 3-4 cycles.[6]

-

Measure tumor volume with digital calipers 2-3 times per week (Volume = (Length x Width²) / 2).

-

Monitor animal body weight and general health throughout the study as a measure of toxicity.

-

At the end of the study, euthanize mice and excise tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET).

-

Plot mean tumor volume over time for each group to assess treatment efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to In Vitro Kinase Assays for Tivantinib Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for evaluating the activity of Tivantinib, a small molecule inhibitor, through in vitro kinase assays. It details its mechanism of action, target signaling pathways, and provides specific experimental protocols for its characterization.

Introduction: this compound's Profile

This compound (formerly ARQ 197) is a small-molecule inhibitor initially developed as a highly selective, non-ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2] The c-MET pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in oncology.[3][4] this compound exerts its inhibitory effect by binding to the inactive conformation of c-MET, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades.[2][5]

However, emerging research has revealed a more complex mechanism of action. Studies have shown that this compound's cytotoxic effects can be independent of c-MET status in certain cancer cells.[1][6] This has been attributed to off-target activities, most notably the disruption of microtubule polymerization and the inhibition of Glycogen Synthase Kinase 3 (GSK3) α and β.[1][7] This dual mechanism underscores the importance of a multi-faceted in vitro testing strategy to fully characterize this compound's biological activity.

Mechanism of Action and Target Selectivity

This compound's primary intended mechanism is the allosteric inhibition of c-MET. Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound stabilizes the inactive, nonphosphorylated state of the enzyme.[5] This mode of action provides a basis for its selectivity.

However, its broader bioactivity profile necessitates consideration of other targets:

-

c-MET: this compound inhibits recombinant human c-MET with a calculated inhibitory constant (Ki) of approximately 355 nM.[1][2][8] In cell-based assays, it inhibits both constitutive and HGF-induced c-MET phosphorylation with an IC50 ranging from 100 to 300 nM.[8]

-

Microtubules: this compound has been shown to inhibit tubulin polymerization by directly binding to the colchicine (B1669291) binding site, leading to a G2/M phase cell-cycle arrest and apoptosis.[1][5][9] This effect is observed at low micromolar concentrations.[1]

-

GSK3α and GSK3β: In non-small cell lung cancer (NSCLC) cells, this compound was identified as a potent inhibitor of GSK3α and GSK3β, with IC50 values in the upper nanomolar range, suggesting this may be a primary mechanism of action in certain contexts.[7]

The c-MET Signaling Pathway

The binding of HGF to the c-MET receptor triggers its dimerization and the autophosphorylation of key tyrosine residues in its kinase domain (Tyr-1234, Tyr-1235).[10][11] This event initiates a cascade of downstream signaling by recruiting adaptor proteins that activate critical pathways such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which collectively drive oncogenic processes.[4][11][12] this compound's inhibition of c-MET phosphorylation is designed to block these downstream signals.[5]

Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against its key targets has been quantified across various studies.

| Target Kinase | Assay Type | Parameter | Value (nM) | Reference(s) |

| c-MET | Recombinant Enzyme | Ki | ~355 | [1][2][8] |

| c-MET | Cell-based (HT29, MKN-45) | IC50 | 100 - 300 | [8] |

| GSK3α / GSK3β | Recombinant Enzyme | IC50 | "Upper Nanomolar Range" | [7] |

Note: IC50 values can vary significantly based on cell line and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to determine this compound's activity.

This biochemical assay directly measures the ability of this compound to inhibit the catalytic activity of recombinant c-MET kinase.

Objective: To determine the Ki or IC50 of this compound against purified c-MET.

Materials:

-

Recombinant human c-MET protein

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

Substrate: Poly (Glu, Tyr) 4:1

-

ATP solution

-

[γ-32P]ATP

-

SDS-PAGE reducing sample buffer

-

7.5% Acrylamide (B121943) gels

-

Phosphor screen or autoradiography film

Procedure: [13]

-

Pre-incubation: In a microcentrifuge tube, pre-incubate 100 ng of recombinant c-MET protein with increasing concentrations of this compound (e.g., 0 nM to 10 µM) in kinase buffer for 30 minutes at room temperature. Include a "no inhibitor" (DMSO only) control.

-

Reaction Initiation: Start the kinase reaction by adding a mixture containing the poly-(Glu-Tyr) substrate (final concentration 100 µM) and ATP. The ATP mixture should contain unlabeled ATP at its Km concentration (approx. 50 µM) spiked with 5 µCi of [γ-32P]ATP.[8]

-

Reaction Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature. Ensure the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by adding 5 µL of SDS-PAGE reducing sample buffer.

-

Electrophoresis: Load the samples onto a 7.5% acrylamide gel and perform SDS-PAGE to separate the phosphorylated substrate from free [γ-32P]ATP.

-

Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated substrate.

-

Quantification: Quantify the band intensity using densitometry. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

This assay assesses this compound's ability to inhibit c-MET autophosphorylation within a cellular context.

Objective: To measure the inhibition of ligand-induced or constitutive c-MET phosphorylation in cancer cell lines.

Materials:

-

c-MET expressing cell line (e.g., EBC-1, HT29, MKN-45)[1][13]

-

Cell culture medium and serum

-

Hepatocyte Growth Factor (HGF) for ligand-induced models

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: If using a ligand-induced model, serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with increasing concentrations of this compound for 2-6 hours.

-

Ligand Stimulation: For induced models, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against p-MET, total MET, and a loading control (e.g., β-actin), followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used to quantify the p-MET/total MET ratio.

Experimental Workflow and Logic

The process of evaluating a kinase inhibitor like this compound follows a logical progression from biochemical assays to cell-based functional assays.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the Pro-Survival Protein MET with this compound (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK3 alpha and beta are new functionally relevant targets of this compound in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

Tivantinib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivantinib (ARQ 197) is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. While initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, a substantial body of evidence now indicates that its primary mechanism of action, particularly concerning cell cycle progression, is independent of c-MET inhibition.[1][2] This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, focusing on its ability to induce a G2/M phase arrest through the disruption of microtubule dynamics. We will delve into the molecular pathways involved, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating this compound.

Core Mechanism of Action: G2/M Arrest via Microtubule Disruption

Numerous studies have consistently demonstrated that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[2][3][4] This G2/M arrest is a hallmark of agents that interfere with the mitotic spindle. Indeed, further investigations have revealed that this compound functions as a microtubule-depolymerizing agent, disrupting the formation of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis.[2][4] This effect is observed in a wide range of cancer cell lines, irrespective of their c-MET status.[3][4]

The induction of G2/M arrest by this compound is also associated with an increase in the expression of Cyclin B1, a key regulatory protein for the G2/M transition.[1][5] The accumulation of Cyclin B1 is a critical event that concurs with the induction of apoptosis to determine the antineoplastic effect of this compound.[1]

Quantitative Analysis of this compound's Effect on Cell Cycle

The following tables summarize the quantitative data from various studies on the effect of this compound on cell viability and cell cycle distribution.

Table 1: IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Huh7 | Hepatocellular Carcinoma | 9.9 | [1] |

| Hep3B | Hepatocellular Carcinoma | 448 | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in Huh7 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Vehicle | 57.9 ± 4.1 | 10.4 ± 5.9 | 31.7 ± 9.8 | [1] |

| This compound (1.6 µM for 24h) | 24.1 ± 2.8 | 11.1 ± 2.0 | 64.9 ± 9.8 | [5] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound (ARQ 197)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Cell Harvesting:

-

Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Suspension cells: Directly collect the cells from the culture flask.

-

-

Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Acquire data for at least 10,000 events per sample. Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content using appropriate software (e.g., ModFit LT, FlowJo).[6]

Western Blot Analysis of Cyclin B1

This protocol describes the detection of Cyclin B1 protein levels by Western blotting in cells treated with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Cyclin B1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cyclin B1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's proposed mechanism of inducing G2/M arrest.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

The anti-cancer effects of this compound, particularly its impact on cell cycle progression, are now understood to be primarily mediated through its interaction with microtubules, leading to a robust G2/M arrest. This mechanism is independent of its originally reported activity as a c-MET inhibitor. The accumulation of Cyclin B1 further contributes to this cell cycle blockade. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of oncology and drug development who are investigating the therapeutic potential of this compound and other microtubule-targeting agents.

References

- 1. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Tivantinib's Induction of Apoptosis in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] While its clinical development was largely based on the rationale of targeting MET-driven malignancies, a substantial body of preclinical evidence has revealed a more complex mechanism of action.[3][4] A primary driver of this compound's anti-cancer activity is the induction of apoptosis through mechanisms that are often independent of c-MET inhibition.[5][6][7] This technical guide provides an in-depth analysis of the molecular pathways and cellular events mediating this compound-induced apoptosis in cancer cells, supported by quantitative data and detailed experimental methodologies. A key off-target effect of this compound is the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic signaling cascades.[8][9][10] This guide will delineate the key molecular players and signaling pathways involved, including the modulation of Bcl-2 family proteins, activation of caspases, and engagement of both intrinsic and extrinsic apoptotic pathways.

Core Mechanisms of this compound-Induced Apoptosis

While initially investigated as a c-MET inhibitor, the apoptotic effects of this compound in many cancer cell lines are now understood to be largely independent of its action on the MET receptor.[3][4] The primary mechanisms can be broadly categorized into microtubule disruption and modulation of key apoptotic regulatory proteins.

Microtubule Depolymerization and G2/M Cell Cycle Arrest

A significant body of evidence points to this compound's ability to function as a microtubule-depolymerizing agent.[5][8][9] This action is distinct from other MET inhibitors like crizotinib (B193316) and PHA-665752.[10][11] By interacting with tubulin, this compound disrupts the formation of mitotic spindles, a critical process for cell division.[5] This interference with microtubule dynamics leads to a prolonged block in mitosis and ultimately triggers a G2/M phase cell cycle arrest.[5][8][10] The sustained arrest at this checkpoint is a potent trigger for the induction of apoptosis.

Modulation of Apoptotic Signaling Pathways

This compound initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8] This is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins and activating the caspase cascade.

-

Intrinsic Pathway: this compound has been shown to downregulate the expression of anti-apoptotic Bcl-2 family members, specifically Mcl-1 and Bcl-xl.[3][6][12] This relieves the inhibition on pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[8]

-

Extrinsic Pathway: this compound can also sensitize cancer cells to extrinsic apoptotic signals. It has been observed to increase the expression of Fas and its ligand (FasL), leading to the activation of the initiator caspase-8.[8] Cleavage of pro-caspase-8 is a hallmark of death receptor activation.[3][4] While this pathway is activated, some studies suggest it may play a marginal role compared to the intrinsic pathway in certain cell systems.[3][4]

-

Caspase Activation and PARP Cleavage: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[3][4] Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[3][4] PARP cleavage is a well-established hallmark of apoptosis.[13]

Quantitative Data on this compound's Apoptotic Activity

The following tables summarize the quantitative data on this compound's effects on cell viability and apoptosis induction in various cancer cell lines.

Table 1: IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | c-MET Status | Reference |

| Huh7 | Hepatocellular Carcinoma | 9.9 | Not specified | [3] |

| Hep3B | Hepatocellular Carcinoma | 448 | Not specified | [3] |

| HT29 | Colon Cancer | 100 - 300 | Constitutive c-Met phosphorylation | [14] |

| MKN-45 | Gastric Cancer | 100 - 300 | Constitutive c-Met phosphorylation | [14] |

| MDA-MB-231 | Breast Cancer | 100 - 300 | HGF-induced c-Met phosphorylation | [14] |

| NCI-H441 | Lung Cancer | 100 - 300 | HGF-induced c-Met phosphorylation | [14] |

Table 2: Concentration- and Time-Dependent Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Time (hours) | Apoptotic Effect | Reference |

| Huh7 | 0.533 | 48 | Observable increase in apoptosis | [3][4] |

| Huh7 | 1.6 | 48 | Most cells show features of apoptosis | [3][4] |

| Huh7 | 1.6 | 24 | G2/M arrest (64.9% of cells) | [3] |

| HepG2 | Not specified | 24 | Increased caspase 3/7 activation | [3] |

| EBC-1 | 1 | 24 | Marked increase in G2/M phase cells | [10] |

| MKN45 | 1 | 48-72 | Induction of apoptosis | [10] |

| SNU620 | Not specified | Not specified | High rate of cell death | [15] |

| MKN45 | Not specified | Not specified | High rate of cell death | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound-induced apoptosis.

Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining:

-

Wash the cells with PBS.

-

Resuspend the cells in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[3][4]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-xl, cleaved caspase-3, cleaved PARP, Cyclin B1) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay (Fluorometric)

-

Cell Lysis: Lyse this compound-treated and control cells.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7).

-

Fluorometric Measurement: Incubate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.

-

Data Analysis: Quantify the caspase activity based on the rate of fluorescence increase.

Microtubule Polymerization Assay (In Vitro)

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent in a buffer.

-

Initiation of Polymerization: Initiate tubulin polymerization by increasing the temperature to 37°C.

-

This compound Treatment: Add this compound or a control vehicle to the reaction mixture.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time, which is proportional to the amount of polymerized tubulin.

-

Data Analysis: Compare the rate and extent of tubulin polymerization in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.

Caption: this compound-induced apoptotic signaling pathways.

Caption: Experimental workflow for investigating this compound's apoptotic effects.

Conclusion

The anti-neoplastic activity of this compound is multifaceted and extends beyond its initial design as a c-MET inhibitor. A primary mechanism of its efficacy is the induction of apoptosis, which is frequently independent of the cellular c-MET status.[3][6][7][12] this compound acts as a microtubule-disrupting agent, leading to a G2/M cell cycle arrest that serves as a potent trigger for apoptosis.[8][9][10] This is complemented by its ability to modulate the intrinsic and extrinsic apoptotic pathways by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xl, and activating the caspase cascade.[3][4][8] For researchers and drug development professionals, understanding these c-MET-independent mechanisms is crucial for the rational design of future clinical trials and the identification of patient populations most likely to benefit from this compound therapy. The predictive value of c-MET expression may, in part, reflect a correlation with the overexpression of key survival proteins like Mcl-1 and Bcl-xl, which are the true targets of this compound's apoptotic action in those tumors.[3][6][7] Further investigation into the interplay between this compound's effects on the cytoskeleton and apoptotic machinery will continue to refine our understanding of its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]